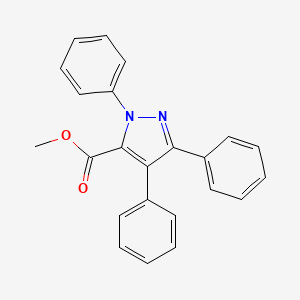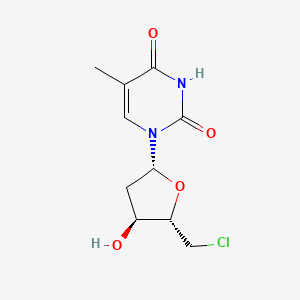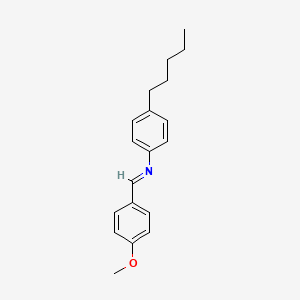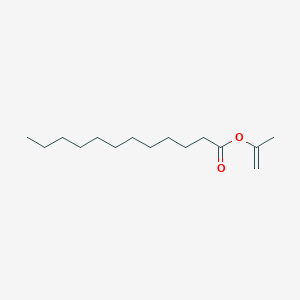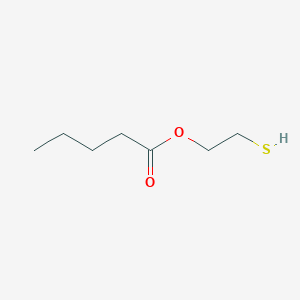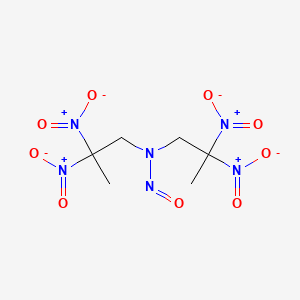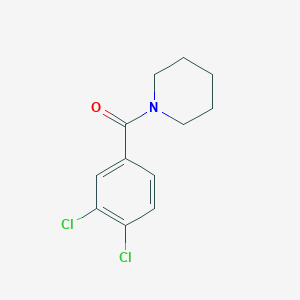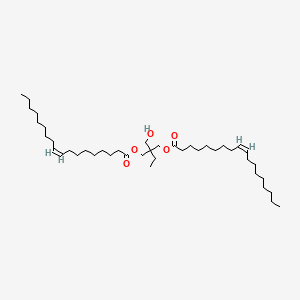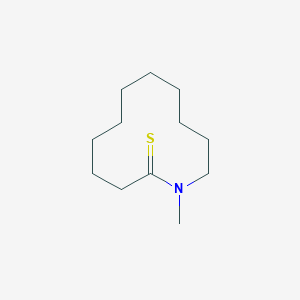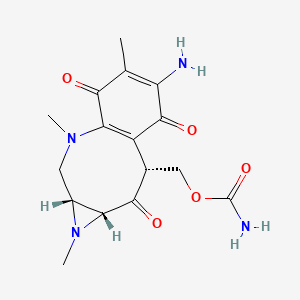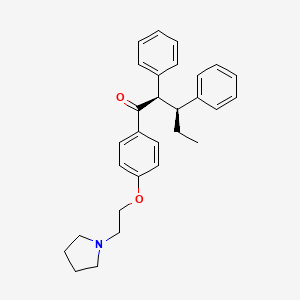
2-Morpholinoethyl p-tolyl sulfoxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinoethyl p-tolyl sulfoxide hydrochloride is a chemical compound with the molecular formula C13-H19-N-O2-S.Cl-H and a molecular weight of 289.85 It is a sulfoxide derivative, which means it contains a sulfinyl functional group attached to a carbon atom
Vorbereitungsmethoden
The synthesis of 2-Morpholinoethyl p-tolyl sulfoxide hydrochloride typically involves the reaction of p-tolyl sulfoxide with 2-morpholinoethanol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and the use of a solvent to facilitate the reaction. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Morpholinoethyl p-tolyl sulfoxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Morpholinoethyl p-tolyl sulfoxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its sulfoxide group can participate in various chemical transformations, making it a versatile intermediate.
Biology: The compound can be used in studies involving sulfoxide-containing biomolecules. It may serve as a model compound for understanding the behavior of sulfoxides in biological systems.
Wirkmechanismus
The mechanism of action of 2-Morpholinoethyl p-tolyl sulfoxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form reversible covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The morpholinoethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Morpholinoethyl p-tolyl sulfoxide hydrochloride include:
p-Tolyl sulfoxide: A simpler sulfoxide derivative without the morpholinoethyl group.
Methyl p-tolyl sulfoxide: Another sulfoxide derivative with a methyl group instead of the morpholinoethyl group.
Phenyl sulfoxide: A sulfoxide derivative with a phenyl group.
The uniqueness of this compound lies in its combination of the sulfoxide and morpholinoethyl groups, which confer specific chemical and biological properties that are not present in simpler sulfoxide derivatives.
Eigenschaften
CAS-Nummer |
27922-26-5 |
|---|---|
Molekularformel |
C13H20ClNO2S |
Molekulargewicht |
289.82 g/mol |
IUPAC-Name |
4-[2-(4-methylphenyl)sulfinylethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-12-2-4-13(5-3-12)17(15)11-8-14-6-9-16-10-7-14;/h2-5H,6-11H2,1H3;1H |
InChI-Schlüssel |
OYUNOZHGZFRSRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)CCN2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



